3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-6-carboxylic acid
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Overview
Description
3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-6-carboxylic acid is a chemical compound with the CAS Number: 2408975-19-7 . It has a molecular weight of 363.41 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H21NO4/c24-21(25)20-17-9-12(10-18(17)20)23-22(26)27-11-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-8,12,17-20H,9-11H2,(H,23,26)(H,24,25) . This code provides a detailed description of the molecule’s structure.Scientific Research Applications
Synthesis and Chemical Properties
3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-6-carboxylic acid and its derivatives have been a subject of interest in synthetic chemistry due to their unique structural and chemical properties. These compounds are synthesized through various chemical reactions, including the condensation and functionalization of smaller molecular precursors. A notable example includes the synthesis of related fluoren-9-ylmethoxycarbonylamino compounds that have been prepared from 3-bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H-fluoren-9-ylmethyl ester, showcasing the versatility of these compounds in synthetic applications (K. Le & R. Goodnow, 2004).
Applications in Peptide Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative related to the 3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-6-carboxylic acid structure, is widely used as a protective group for hydroxy-groups in peptide synthesis. Its ability to be removed under mild conditions while not affecting other sensitive groups makes it invaluable in the synthesis of complex peptides, demonstrating the crucial role of these compounds in advancing peptide chemistry (C. Gioeli & J. Chattopadhyaya, 1982).
Biomedical Research
In the realm of biomedical research, the structure of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-6-carboxylic acid and its analogs have found applications in the development of novel pharmaceutical compounds. These include the design of conformationally locked analogues of nucleoside building blocks and bioactive compounds, highlighting their potential in drug design and discovery processes. Such compounds are used in the exploration of metabotropic glutamate receptor antagonists or agonists, illustrating their broad utility in medicinal chemistry (C. Jimeno et al., 2011).
Material Science and Organic Electronics
The structural features of fluoren-9-ylmethoxycarbonylamino compounds, including those related to 3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-6-carboxylic acid, have been exploited in the development of new materials. For instance, novel trispirocyclic compounds incorporating fluorene units have shown promise as thermally stable hole transport materials in organic light-emitting diodes (OLEDs), showcasing the integration of these compounds into advanced technological applications (M. Kimura et al., 2005).
Safety And Hazards
properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-21(25)20-17-9-12(10-18(17)20)23-22(26)27-11-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-8,12,17-20H,9-11H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMZZQJFKQYSCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-6-carboxylic acid |
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